Ethyl 4-(4-(aminomethyl)phenyl)butanoate
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Overview
Description
Ethyl 4-(4-(aminomethyl)phenyl)butanoate is an organic compound with the molecular formula C13H19NO2 and a molecular weight of 221.295 g/mol . It is a derivative of butanoic acid and features an ester functional group. This compound is of interest in various fields due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(4-(aminomethyl)phenyl)butanoate typically involves the esterification of 4-(aminomethyl)benzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-(aminomethyl)phenyl)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(aminomethyl)benzoic acid.
Reduction: Formation of 4-(aminomethyl)phenylbutanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Ethyl 4-(4-(aminomethyl)phenyl)butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 4-(4-(aminomethyl)phenyl)butanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active amine, which can then interact with biological receptors or enzymes. The pathways involved may include binding to neurotransmitter receptors or inhibition of specific enzymes .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(aminomethyl)benzoate
- Methyl 4-(aminomethyl)benzoate
- Butyl 4-(aminomethyl)benzoate
Uniqueness
Ethyl 4-(4-(aminomethyl)phenyl)butanoate is unique due to its specific ester and amine functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction profiles with biological targets .
Properties
Molecular Formula |
C13H19NO2 |
---|---|
Molecular Weight |
221.29 g/mol |
IUPAC Name |
ethyl 4-[4-(aminomethyl)phenyl]butanoate |
InChI |
InChI=1S/C13H19NO2/c1-2-16-13(15)5-3-4-11-6-8-12(10-14)9-7-11/h6-9H,2-5,10,14H2,1H3 |
InChI Key |
YEZODOSKIMQNKD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCC1=CC=C(C=C1)CN |
Origin of Product |
United States |
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